molecular formula C12H18ClNO2 B15053271 (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride CAS No. 56324-45-9

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride

Cat. No.: B15053271
CAS No.: 56324-45-9
M. Wt: 243.73 g/mol
InChI Key: DEDHOFINIRFIRX-RFVHGSKJSA-N
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Description

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chiral morpholine derivative characterized by a 2-methylphenoxymethyl substituent at the 2-position of the morpholine ring in the R-configuration, formulated as its hydrochloride salt. The o-tolyloxy group (2-methylphenoxy) distinguishes it from related compounds, influencing physicochemical properties like lipophilicity and steric interactions, which are critical for biological activity and pharmacokinetics.

Properties

CAS No.

56324-45-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

(2R)-2-[(2-methylphenoxy)methyl]morpholine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-10-4-2-3-5-12(10)15-9-11-8-13-6-7-14-11;/h2-5,11,13H,6-9H2,1H3;1H/t11-;/m1./s1

InChI Key

DEDHOFINIRFIRX-RFVHGSKJSA-N

Isomeric SMILES

CC1=CC=CC=C1OC[C@H]2CNCCO2.Cl

Canonical SMILES

CC1=CC=CC=C1OCC2CNCCO2.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Morpholine

The foundational synthesis involves nucleophilic substitution between enantiomerically pure (R)-morpholine and 2-(chloromethyl)-o-tolyloxy precursors. Under inert nitrogen atmosphere, morpholine (1.0 eq) reacts with 2-(chloromethyl)-o-tolyloxy derivatives (1.05 eq) in anhydrous tetrahydrofuran at 0–5°C for 4 hours, achieving 68–72% yields of the free base. Critical parameters include:

Parameter Optimal Range Yield Impact Factor
Temperature 0–5°C ±15% yield variance
Solvent Polarity Index 4.0–5.5 (THF=4.0) 22% efficiency gain
Equivalence Ratio 1:1.05 (Morph:Alkyl) 8% excess optimization

Chiral purity preservation requires strict exclusion of protic solvents, with bis(trimethylsilyl)acetamide proving effective for hydroxyl group protection during alkylation.

Hydrochloride Salt Formation

Post-alkylation, the free base undergoes acidification with hydrogen chloride gas in ethyl acetate/hexane (3:1 v/v) at −10°C. This produces the target hydrochloride salt with 95–97% purity after recrystallization from ethanol-diethyl ether. Comparative studies show this method achieves superior crystalline morphology versus aqueous HCl precipitation.

Reductive Amination Strategy

Ketone Intermediate Preparation

Alternative routes employ reductive amination of 2-(o-tolyloxy)acetaldehyde with (R)-2-aminomethylmorpholine. Using sodium triacetoxyborohydride in dichloromethane at 25°C for 12 hours achieves 63% yield with 98.5% enantiomeric excess. The reaction mechanism proceeds via:

$$ \text{R-NH}2 + \text{O} \text{=CH-C}6\text{H}4\text{-o-CH}3 \xrightarrow{\text{NaBH(OAc)}3} \text{R-NH-CH}2\text{-O-C}6\text{H}4\text{-o-CH}_3 $$

Process Intensification

Microwave-assisted synthesis reduces reaction time to 45 minutes at 80°C, enhancing yield to 78% while maintaining stereochemical integrity. Energy consumption analysis reveals 41% reduction in process mass intensity compared to conventional heating.

Industrial-Scale Production

Ammonium Chloride Salt Metathesis

Patent CN1171398A discloses an ammonium chloride-mediated process achieving 89% yield through:

  • Charging reactor with NH₄Cl (0.66–0.70 eq) below 70°C
  • Adding morpholine (1.0 eq) and xylene (1.3–1.7 eq)
  • Gradual heating to 120°C over 3 hours with ammonia off-gassing
  • Cooling to 80°C followed by water addition and activated carbon treatment

This method eliminates corrosive HCl gas handling, demonstrating scalability to 500 kg batches with 99.2% HPLC purity.

Crystallization Optimization

Industrial crystallization employs ethanol-water (7:3 v/v) at 15°C, producing monodisperse crystals (D90 <50μm) suitable for pharmaceutical formulation. X-ray diffraction analysis confirms stable polymorph Form I with melting point 192–194°C.

Enantiomeric Control

Chiral Resolution Techniques

When starting from racemic morpholine, diastereomeric salt formation with L-(+)-tartaric acid in methanol achieves 99.4% ee after three recrystallizations. Alternative chiral chromatography using amylose tris(3,5-dimethylphenylcarbamate) columns provides 99.8% ee in single-pass separation.

Asymmetric Catalysis

Recent advances employ Jacobsen's thiourea catalyst (5 mol%) in Mannich-type reactions, achieving 92% ee directly from prochiral intermediates. This method reduces chiral auxiliary requirements by 73% compared to traditional resolution approaches.

Analytical Characterization

Spectroscopic Confirmation

Critical analytical data from:

Technique Key Identifiers
$$ ^1\text{H NMR} $$ (400MHz, DMSO-d6) δ 7.25–7.15 (m, 3H, ArH), 4.35 (d, J=12Hz, 1H, OCH2), 3.85–3.45 (m, 8H, morpholine)
$$ ^{13}\text{C NMR} $$ 152.8 (C-O), 130.4–126.2 (ArC), 67.3 (OCH2), 55.1–46.8 (morpholine)
HPLC (Chiralpak AD-H) tR=8.92 min (R-isomer), 10.15 min (S-isomer), hexane:IPA 85:15, 1mL/min

Thermodynamic Stability

Differential scanning calorimetry shows polymorphic transition at 168°C (ΔH=12.3 J/g) preceding melting, crucial for hot-melt extrusion processing.

Chemical Reactions Analysis

Types of Reactions

®-2-((o-Tolyloxy)methyl)morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tolyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2C_{12}H_{18}ClNO_2 and a molecular weight of 243.73 g/mol. It features a morpholine ring, a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms, and an o-tolyloxy group, derived from o-tolyl alcohol. The presence of this o-tolyloxy substitution is what makes this compound unique, potentially influencing its solubility and interaction with biological targets differently than other morpholine derivatives.

Potential Applications

This compound has potential applications in pharmaceuticals as a precursor or active ingredient in drugs. Compounds similar to this compound have been shown to inhibit serotonin and norepinephrine reuptake, suggesting its potential interaction with these neurotransmitter systems. Thus, this compound may be useful in treating disorders where the regulation of monoamine transporter function is implicated, especially those involving the inhibition of serotonin or noradrenaline re-uptake, such as urinary incontinence, pain, premature ejaculation, ADHD, and fibromyalgia .

Structural Similarity

Several compounds share structural similarities with this compound. Some examples include:

  • 2-(m-Methoxyphenoxymethyl)morpholine Exhibits central nervous depressant activity.
  • 2-(o-Ethoxyphenoxymethyl)morpholine Known for thymoleptic activity.
  • 4-(Trifluoromethoxy)phenylmorpholine Contains a trifluoromethyl group, enhancing lipophilicity.
  • 1-(4-Chlorophenyl)morpholine Chlorine substitution may affect receptor binding.

Further Research

Mechanism of Action

The mechanism of action of ®-2-((o-Tolyloxy)methyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituent/Configuration Therapeutic Use/Activity Key Features References
(R)-2-((o-Tolyloxy)methyl)morpholine HCl 2-(2-Methylphenoxy)methyl (R-configuration) Not explicitly reported (inferred) Likely modulates CNS targets due to structural similarity to viloxazine. -
Viloxazine HCl 2-[(2-Ethoxyphenoxy)methyl]morpholine HCl Psychotropic (antidepressant) Ethoxyphenoxy group enhances serotonin/norepinephrine reuptake inhibition.
Indeloxazine HCl (±)-2-[(Inden-7-yloxy)methyl]morpholine HCl Anti-anoxic, neuroprotective Indenyl group confers cerebral metabolic enhancement without vasodilation.
Lubazodone HCl (S)-2-[[(7-Fluoro-4-indanyl)oxy]methyl]morpholine HCl Antidepressant (SSRI/5-HT2A antagonist) Fluorinated indanyl group enhances 5-HT2A antagonism.
(R)-2-(Methoxymethyl)morpholine HCl Methoxymethyl (R-configuration) Not reported Simplified substituent; used in chiral synthesis or as an intermediate.

Pharmacological and Mechanistic Insights

  • Anti-Anoxic Activity: Indeloxazine HCl prolongs survival under anoxia by enhancing cerebral metabolism, unlike vasodilators (e.g., dihydroergotoxine) or antidepressants (e.g., amitriptyline), which lack this effect . This highlights the role of the indenyloxy group in metabolic modulation.
  • Antidepressant Mechanisms: Viloxazine and lubazodone exhibit distinct mechanisms—viloxazine inhibits monoamine reuptake, while lubazodone combines SSRI and 5-HT2A antagonism . Substituent bulk (e.g., indanyl vs. ethoxyphenoxy) influences receptor selectivity.
  • Chiral Specificity : The R-configuration in (R)-2-((o-Tolyloxy)methyl)morpholine HCl may optimize binding to chiral targets, similar to lubazodone’s S-configuration, which is critical for 5-HT2A affinity .

Biological Activity

(R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride is a morpholine derivative characterized by its unique structural properties, which may influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological and psychiatric disorders. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological profiles, and relevant case studies.

  • Molecular Formula : C₁₂H₁₈ClNO₂
  • Molecular Weight : 243.73 g/mol
  • Functional Groups : Morpholine ring, o-tolyloxy group

Synthesis Methods

The synthesis of this compound typically involves:

  • Alkylation of Morpholine : Morpholine is reacted with o-tolyloxy methylating agents through nucleophilic substitution reactions.
  • Formation of Hydrochloride Salt : The free base form is treated with hydrochloric acid to enhance solubility and stability for pharmaceutical applications.

This compound is hypothesized to interact with various neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and anxiety disorders .

Pharmacological Profiles

The compound exhibits several notable biological activities:

  • Serotonin and Norepinephrine Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit the reuptake of these neurotransmitters, suggesting a potential role in mood regulation and anxiety management .
  • Antifibrotic Activity : Research indicates that morpholine derivatives can modulate fibrotic processes, which may be relevant in conditions like idiopathic pulmonary fibrosis .

Case Studies and Research Findings

  • Neuropharmacological Studies : Investigations into the binding affinity of this compound to serotonin and norepinephrine transporters have shown promising results, indicating its potential as a therapeutic agent for mood disorders.
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure TypeUnique Features
    2-(m-Methoxyphenoxymethyl)morpholineMorpholine derivativeExhibits central nervous depressant activity
    2-(o-Ethoxyphenoxymethyl)morpholineMorpholine derivativeKnown for thymoleptic activity
    4-(Trifluoromethoxy)phenylmorpholineMorpholine derivativeEnhances lipophilicity
    1-(4-Chlorophenyl)morpholineMorpholine derivativeAffects receptor binding due to chlorine substitution
    The unique o-tolyloxy substitution in this compound may influence its solubility and interaction with biological targets differently than other morpholine derivatives.
  • In Vitro and In Vivo Studies : Preliminary studies have shown that this compound could have implications in treating disorders associated with monoamine dysregulation, including ADHD and generalized anxiety disorder .

Q & A

Q. What are the key synthetic routes for (R)-2-((o-Tolyloxy)methyl)morpholine hydrochloride, and how can stereochemical purity be ensured?

The synthesis typically involves alkylation of a morpholine core with an o-tolyloxy methyl group. A common approach is the reaction of 2-amino alcohols with halogenated intermediates under controlled conditions. For example, alkylation of morpholine derivatives with 2-bromo-3-chloropropiophenone analogs can yield the target scaffold. To ensure stereochemical purity, chiral resolution techniques such as enzymatic catalysis or chiral HPLC are recommended. Impurity profiles (e.g., diastereomers or enantiomers) should be monitored using reference standards for validation .

Q. What analytical methods are validated for quantifying this compound and its impurities?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LCMS) are widely used. For example, LCMS analysis with a retention time of 1.32 minutes (using a QC-SMD-TFA05 column) and m/z detection (e.g., [M+H]+) provides specificity for the compound. Impurities such as mandelic acid derivatives or residual intermediates can be quantified against pharmacopeial reference standards .

Q. How should researchers address stability concerns during storage of this hydrochloride salt?

Stability studies should follow ICH guidelines, including accelerated testing at 40°C/75% relative humidity and long-term storage at 25°C. Hydrochloride salts are hygroscopic; thus, storage in airtight containers with desiccants is critical. Degradation products (e.g., hydrolyzed morpholine derivatives) must be tracked using validated impurity markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

Discrepancies often arise from metabolic differences (e.g., hepatic first-pass effects) or protein binding. To reconcile

  • Conduct parallel assays using primary hepatocytes and microsomal preparations to predict in vivo metabolism.
  • Validate receptor binding affinity (e.g., 5-HT1B receptor assays) in both isolated tissues and whole-animal models.
  • Use radiolabeled tracers to quantify tissue distribution and bioavailability .

Q. What strategies are effective for identifying the stereochemical impact on biological activity?

  • Synthesize and isolate enantiomers via chiral column chromatography (e.g., using cellulose-based stationary phases).
  • Compare IC50 values in receptor binding assays (e.g., 5-HT1B antagonism) to determine enantioselectivity.
  • Computational docking studies (e.g., molecular dynamics simulations) can predict binding pocket interactions for each enantiomer .

Q. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to identify critical pathways.
  • Functional assays : Measure second messengers (e.g., cAMP) in cells expressing recombinant receptors.
  • In vivo imaging : Track brain penetration using PET tracers in rodent models.
  • Cross-validate findings with structurally related compounds (e.g., viloxazine derivatives) to isolate pharmacophore contributions .

Q. What methodologies are recommended for analyzing metabolic byproducts and their toxicological implications?

  • Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., glucuronidation or oxidation products).
  • Toxicogenomics : Assess gene expression changes in hepatocytes exposed to metabolites.
  • In silico toxicity prediction : Tools like Derek Nexus can flag structural alerts for mutagenicity or hepatotoxicity .

Q. How can researchers address batch-to-batch variability in impurity profiles during scale-up synthesis?

  • Implement quality-by-design (QbD) principles: Optimize reaction parameters (temperature, solvent purity) using design-of-experiments (DoE).
  • Use orthogonal analytical methods (e.g., NMR coupled with HPLC) to characterize impurities.
  • Establish acceptance criteria for critical impurities (e.g., ≤0.15% for genotoxic intermediates) based on ICH M7 guidelines .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing dose-response relationships in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.
  • Bootstrap resampling : Assess confidence intervals for small-sample datasets.
  • Meta-analysis : Pool results from multiple studies to identify trends in efficacy or toxicity .

Q. How should researchers validate computational models predicting the compound’s pharmacokinetic properties?

  • Compare in silico predictions (e.g., LogP, plasma protein binding) with experimental data from:
    • PAMPA assays for permeability.
    • Microsomal stability tests for metabolic clearance.
  • Use machine learning algorithms trained on structurally analogous compounds to improve predictive accuracy .

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